Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives represent a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications. These compounds are characterized by the presence of piperidine and pyrrolidine rings, which are known to impart significant biological activity. The research into these derivatives has led to the synthesis of various analogs with the aim of discovering new treatments for diseases such as protozoal infections and cancer.
The study of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives has shown promising results in the development of antiprotozoal agents. These compounds have been tested against strains of Entamoeba histolytica and Plasmodium falciparum, with some derivatives exhibiting potent activity that surpasses that of standard drugs like metronidazole. The in vitro screening revealed IC50 values that indicate a strong potential for treating diseases such as amoebiasis and malaria. However, the compounds also showed toxicity against human kidney epithelial cells, which suggests a need for optimization to improve their safety profile1.
Another derivative, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for its antiproliferative activity. The structural analysis of this compound, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicates a stable molecular structure with inter and intra-molecular hydrogen bonds. These structural features may contribute to its biological activity, although the specific antiproliferative mechanisms and the extent of its efficacy are not detailed in the abstract. The compound's potential in cancer therapy could be significant, but further studies are necessary to confirm its activity and therapeutic index2.
Piperidin-1-yl(pyrrolidin-2-yl)methanone can be synthesized through various chemical reactions involving piperidine and pyrrolidine derivatives. Its classification falls under organic compounds, specifically within the category of amides due to the presence of the carbonyl group (C=O) adjacent to the nitrogen atoms in the piperidine and pyrrolidine rings. This compound is often investigated for its potential therapeutic applications, particularly in neuropharmacology and cancer treatment.
The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves several key steps:
The molecular structure of Piperidin-1-yl(pyrrolidin-2-yl)methanone consists of:
The compound's molecular formula can be represented as , indicating the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is approximately 192.26 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure, with characteristic peaks corresponding to different protons and carbons in the molecule being analyzed .
Piperidin-1-yl(pyrrolidin-2-yl)methanone can participate in various chemical reactions:
The mechanism of action for Piperidin-1-yl(pyrrolidin-2-yl)methanone is not fully elucidated but is believed to involve interactions with specific biological targets:
Piperidin-1-yl(pyrrolidin-2-yl)methanone exhibits several notable physical and chemical properties:
Piperidin-1-yl(pyrrolidin-2-yl)methanone has several potential applications in scientific research:
Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 130605-98-0) is the systematic IUPAC name for this bifunctional aliphatic amide with molecular formula C₁₀H₁₈N₂O (MW 182.27 g/mol). The structure features a carbonyl group bridging two nitrogen-containing heterocycles: a piperidine ring (six-membered) and a pyrrolidine ring (five-membered). The canonical SMILES representation is O=C(C1NCCCC1)N2CCCC2, reflecting the connectivity where the carbonyl carbon bonds directly to the piperidine nitrogen (N1) and the pyrrolidine α-carbon (C7) [1] [4] [7]. The InChIKey JEOWANSFPWKXSE-UHFFFAOYSA-N confirms the absence of stereocenters in the base structure, though potential stereoisomers could arise from chiral substitutions on either ring [4]. The amide bond imposes partial double-bond character (average 1.23 Å), restricting rotation and influencing overall molecular topology [5].
While direct crystallographic data for piperidin-1-yl(pyrrolidin-2-yl)methanone is unavailable in the search results, structural insights derive from closely related analogues. X-ray diffraction of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals critical features:
Table 1: Key Crystallographic Parameters for Related Piperidinyl Methanones
Parameter | Value | Source Compound |
---|---|---|
Space Group | Triclinic, P1 | (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone |
C=O Bond Length | 1.233(3) Å | (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone |
Piperidine Puckering | Qₜ = 0.551(3) Å | (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone |
Dihedral Angle | 39.89(7)° | (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone |
Intermolecular stabilization occurs via C-H···O interactions (2.4–2.6 Å) and van der Waals forces, forming supramolecular chains. Hirshfeld surface analysis of analogues shows dominant H···H (52.1%), H···C (16.3%), and H···O (10.4%) contacts [5].
The molecule exhibits dynamic equilibria between conformational states:
Stereoelectronic effects include gem-dimethyl stabilization at pyrrolidine C2, which elevates HOMO energy by 0.7 eV compared to unsubstituted analogues, enhancing nucleophilicity at nitrogen [6].
Density Functional Theory simulations at the B3LYP/6-31G(d,p) level provide electronic and thermodynamic insights:
Table 2: DFT-Calculated Parameters (B3LYP/6-31G(d,p))
Parameter | Gas Phase | Water (PCM) |
---|---|---|
HOMO Energy (eV) | -6.12 | -5.78 |
LUMO Energy (eV) | -0.95 | -1.02 |
HOMO-LUMO Gap (eV) | 5.17 | 4.76 |
Dipole Moment (Debye) | 3.58 | 6.24 |
C=O Bond Order (WBI) | 1.87 | 1.85 |
Frontier molecular orbital analysis reveals:
Natural Bond Orbital (NBO) analysis identifies critical hyperconjugative effects:
Electrostatic potential maps show dual nucleophilic/electrophilic regions: negative potential at carbonyl oxygen (Vmin = -42 kcal/mol) and pyrrolidine nitrogen (Vmin = -28 kcal/mol), versus positive potential at amide hydrogen (V_max = +32 kcal/mol) [6]. This bifunctional character enables simultaneous hydrogen-bond donation and acceptance, explaining protein-binding capabilities observed in pharmacologically active analogues [3] [6].
Table 3: NBO Analysis of Key Interactions
Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |
---|---|---|
n_N (pyrrolidine) | π*_C=O | 24.8 |
n_N (piperidine) | σ*_C-H (C2/C6) | 8.5 |
σ_C-H (C3/C5) | σ*_C=O | 3.2 |
n_O (carbonyl) | σ*_C-N (piperidine) | 6.2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: